molecular formula C19H12ClN3OS B2823663 3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-11-1

3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2823663
CAS RN: 863589-11-1
M. Wt: 365.84
InChI Key: PJJFMTGNPBKOKI-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a type of N-heterocyclic compound . It is a derivative of thiazolo[5,4-b]pyridine, which is known for its potent inhibitory activity against phosphoinositide 3-kinase (PI3K) . The compound has been synthesized and tested for its PI3K enzymatic assay, showing potent PI3K inhibitory activity .


Synthesis Analysis

The synthesis of this compound involves a series of steps starting from commercially available substances . The compound was efficiently prepared in seven steps, yielding moderate to good results . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The pyridyl attached to thiazolo[5,4-b]pyridine was identified as a key structural unit for PI3Kα inhibitory potency .


Chemical Reactions Analysis

The compound exhibits strong PI3Kα inhibitory activity, with an IC50 of 3.6 nM . The inhibitory activity on PI3Kβ was approximately 10-fold reduced . The docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .

Scientific Research Applications

Antioxidant Properties

Thiazolo[4,5-b]pyridines exhibit antioxidant activity, making them relevant in the context of oxidative stress and cellular damage. Researchers have identified novel derivatives with potent antioxidant effects .

Antimicrobial Activity

Certain thiazolo[4,5-b]pyridines demonstrate antimicrobial properties. These compounds could be explored further for their potential as antibacterial or antifungal agents .

Herbicidal Applications

Thiazolo[4,5-b]pyridines have been investigated for herbicidal activity. Their effects on plant growth and weed control make them interesting candidates for agricultural applications .

Anti-inflammatory Effects

Some thiazolo[4,5-b]pyridines exhibit anti-inflammatory properties. Understanding their mechanisms of action could lead to the development of novel anti-inflammatory drugs .

Antifungal Potential

Researchers have identified thiazolo[4,5-b]pyridines with antifungal activity. These compounds may find applications in treating fungal infections .

Antitumor Properties

Thiazolo[4,5-b]pyridines have been studied for their potential as antitumor agents. Their effects on cancer cells and tumor growth warrant further investigation .

Histamine H3 Receptor Antagonists

Certain thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These molecules could play a role in modulating histamine-mediated responses in the central nervous system .

Future Directions

The compound shows promise in its potent PI3K inhibitory activity . Future research could focus on further exploring its potential applications, particularly in the field of medicinal chemistry. Further studies could also investigate the structure-activity relationships of this compound and its derivatives, to optimize its PI3K inhibitory activity .

properties

IUPAC Name

3-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJFMTGNPBKOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

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